molecular formula C10H10ClFO2 B8651058 1-[2-(2-Chloroethoxy)-4-fluorophenyl]ethanone

1-[2-(2-Chloroethoxy)-4-fluorophenyl]ethanone

Cat. No. B8651058
M. Wt: 216.63 g/mol
InChI Key: UPRPREKZYJBRNT-UHFFFAOYSA-N
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Patent
US06350913B1

Procedure details

40.5 ml of 1-bromo-2-chloroethane (490 mmol) are added to a solution of 25 g of 1-[2-hydroxy-4-fluorophenyl]ethanone (162 mmol) in 2-butanone (400 ml), followed by 45 g of potassium carbonate (320 mmol) and 1.26 g of potassium iodide (7.59 mmol).
Quantity
40.5 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][Cl:4].[OH:5][C:6]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:7]=1[C:13](=[O:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CC(=O)CC>[Cl:4][CH2:3][CH2:2][O:5][C:6]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:7]=1[C:13](=[O:15])[CH3:14] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
40.5 mL
Type
reactant
Smiles
BrCCCl
Name
Quantity
25 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)F)C(C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
1.26 g
Type
reactant
Smiles
[I-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClCCOC1=C(C=CC(=C1)F)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.